

Spectroscopic Characterization of 5-Methylisoxazol-4-amine Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: 5-Methylisoxazol-4-amine
hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **5-Methylisoxazol-4-amine hydrochloride**. It is intended to assist researchers, scientists, and professionals in drug development in the identification, characterization, and quality control of this compound. The guide covers Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and structured format. Detailed experimental protocols and workflow diagrams are included to facilitate the reproduction of these results.

Chemical Structure and Properties

- IUPAC Name: 5-methylisoxazol-4-amine;hydrochloride
- Molecular Formula: $C_4H_7ClN_2O$
- Molecular Weight: 134.57 g/mol
- CAS Number: 100499-66-9

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of **5-Methylisoxazol-4-amine hydrochloride** in solution. Both ^1H and ^{13}C NMR are crucial for confirming the identity and purity of the compound.

Predicted ^1H NMR Data

The following table summarizes the predicted chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hertz for the protons of **5-Methylisoxazol-4-amine hydrochloride**. These predictions are based on the analysis of similar isoxazole and amine hydrochloride structures.

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
CH_3	~2.5	Singlet	3H
NH_3^+	~8.0 - 9.0	Broad Singlet	3H
Isoxazole H	~8.5	Singlet	1H

Predicted ^{13}C NMR Data

The predicted chemical shifts for the carbon atoms are presented below.

Carbon Atom	Predicted Chemical Shift (δ , ppm)
CH_3	~12
C4 (C-NH_3^+)	~110
C3	~150
C5 (C-CH_3)	~165

Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring NMR spectra of isoxazole derivatives is as follows:

- **Sample Preparation:** Dissolve approximately 5-10 mg of **5-Methylisoxazol-4-amine hydrochloride** in a suitable deuterated solvent, such as DMSO-d_6 or D_2O .

- Instrumentation: Utilize a standard NMR spectrometer, for example, a 400 MHz instrument.
- ^1H NMR Acquisition: Acquire a standard one-dimensional ^1H NMR spectrum.
- ^{13}C NMR Acquisition: Acquire a proton-decoupled ^{13}C NMR spectrum to observe the carbon signals.
- Data Processing: Process the acquired spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

NMR Experimental Workflow



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A generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in **5-Methylisoxazol-4-amine hydrochloride**. The hydrochloride salt form will exhibit characteristic absorptions for the ammonium group (NH_3^+).

Predicted IR Absorption Bands

Functional Group	Predicted Absorption Range (cm ⁻¹)	Intensity
N-H Stretch (NH ₃ ⁺)	3200 - 2800	Strong, Broad
C=N Stretch (Isoxazole)	1650 - 1600	Medium
N-H Bend (NH ₃ ⁺)	1600 - 1500	Medium
C-N Stretch	1350 - 1250	Medium
C-O Stretch (Isoxazole)	1250 - 1020	Strong

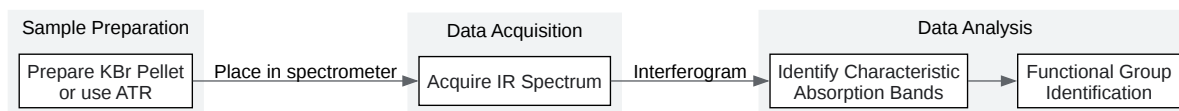
Primary and secondary amines typically show N-H stretching absorptions in the 3300 to 3500 cm⁻¹ range.^{[1][2][3]} However, in the case of an amine hydrochloride, the formation of the ammonium salt leads to a modification of the N-H stretching absorption, often resulting in complex "ammonium" bands at lower wavenumbers.^[4]

Experimental Protocol for IR Spectroscopy

A standard procedure for obtaining an IR spectrum of a solid sample is:

- **Sample Preparation:** Prepare a KBr (potassium bromide) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
- **Instrumentation:** Use a Fourier-Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** Record the spectrum over the range of 4000 to 400 cm⁻¹.
- **Data Processing:** Perform a background subtraction and process the data to obtain the final transmittance or absorbance spectrum.

IR Spectroscopy Experimental Workflow



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A generalized workflow for IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **5-Methylisoxazol-4-amine hydrochloride**, further confirming its structure.

Predicted Mass Spectrometry Data

- **Molecular Ion (M^+):** The mass spectrum of the free base (5-Methylisoxazol-4-amine) is expected to show a molecular ion peak at $m/z = 98.10$.
- **Major Fragment Ions:** The fragmentation pattern will depend on the ionization technique used. Common fragmentation pathways for isoxazoles can involve ring opening and cleavage.

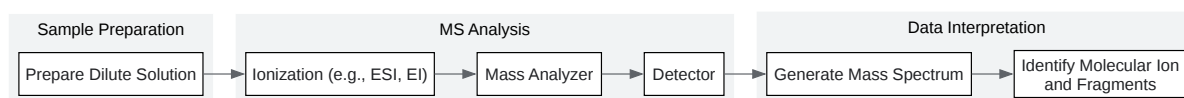
Experimental Protocol for Mass Spectrometry

A general protocol for small molecule mass spectrometry is as follows:

- **Sample Preparation:** Prepare a dilute solution of the sample in a suitable solvent, such as methanol or acetonitrile.
- **Instrumentation:** Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
- **Data Acquisition:** Introduce the sample into the mass spectrometer and acquire the mass spectrum over a suitable m/z range.

- Data Analysis: Analyze the resulting spectrum to identify the molecular ion and major fragment ions.

Mass Spectrometry Logical Workflow



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